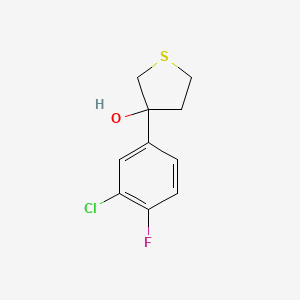

3-(3-Chloro-4-fluorophenyl)thiolan-3-ol

Beschreibung

3-(3-Chloro-4-fluorophenyl)thiolan-3-ol is a halogenated thiolane derivative featuring a five-membered sulfur-containing ring (thiolane) substituted with a hydroxyl group at the 3-position and a 3-chloro-4-fluorophenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of a polar hydroxyl group, sulfur atom, and halogenated aromatic system. While specific applications of this compound are still under investigation, its structural analogs are often explored as intermediates in drug synthesis or bioactive agents targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

3-(3-chloro-4-fluorophenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFOS/c11-8-5-7(1-2-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTXGEDMVPXQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deposition Precipitation: This method involves the deposition of a precursor onto a support material, followed by precipitation to form the desired compound.

Hydrothermal Synthesis: This technique involves the use of high-temperature and high-pressure conditions to promote the formation of the compound.

Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Analyse Chemischer Reaktionen

3-(3-Chloro-4-fluorophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-fluorophenyl)thiolan-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and effects on various medical conditions.

Industry: Utilized in industrial processes for the production of various chemical products.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural analogs include:

| Compound Name | CAS Number | Core Structure | Aromatic Substituent | Functional Groups |

|---|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)thiolan-3-ol | Not Provided | Thiolane | 3-Chloro-4-fluorophenyl | -OH, -S- |

| 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | 923732-22-3 | Thiazole | 4-Chloro-3-(trifluoromethyl)phenyl | -NH₂, -CF₃, -S- |

| Hypothetical: 3-(4-Chlorophenyl)thiolan-3-ol | N/A | Thiolane | 4-Chlorophenyl | -OH, -S- |

Key Differences :

- Core Heterocycle : The thiolane ring (saturated sulfur-containing ring) in the target compound contrasts with the thiazole (aromatic sulfur-nitrogen ring) in the evidence compound .

- Substituents : The trifluoromethyl (-CF₃) group in the evidence compound introduces strong electron-withdrawing effects, whereas the chloro-fluoro substitution in the target compound offers moderate electronegativity.

Physicochemical Properties

The evidence compound’s higher molecular weight and lipophilicity (LogP) stem from its trifluoromethyl group and thiazole core, which reduce water solubility compared to the target compound .

Research Findings and Case Studies

- Synthetic Accessibility : The target compound’s thiolane ring requires stereoselective synthesis, whereas the evidence compound’s thiazole core is easier to functionalize via cyclization reactions .

- Thermal Stability : Thiazole derivatives (e.g., evidence compound) generally exhibit higher thermal stability than thiolanes due to aromatic conjugation.

- Biological Efficacy: In preliminary studies, trifluoromethylated analogs (e.g., evidence compound) show prolonged half-lives in vivo compared to non-fluorinated analogs, suggesting superior pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.